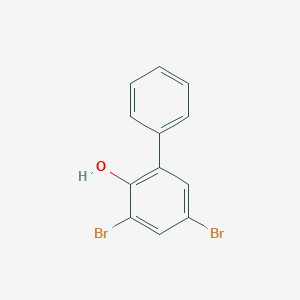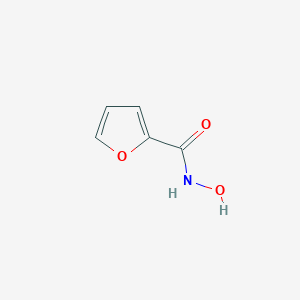
Trimethyl(2-phenoxyethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2-phenoxyethoxy)silane, also known as TMPEO or TMSPE, is a chemical compound with the formula C12H18O3Si. It is a clear, colorless liquid that is used in various scientific research applications. TMPEO is a silane coupling agent that is commonly used to improve the adhesion between organic materials and inorganic surfaces.
Mecanismo De Acción
Trimethyl(2-phenoxyethoxy)silane functions as a coupling agent by forming covalent bonds with both the organic material and the inorganic surface. The silane group of Trimethyl(2-phenoxyethoxy)silane reacts with the inorganic surface, while the phenoxyethoxy group reacts with the organic material. This creates a strong bond between the two materials, improving the adhesion and overall performance of the composite material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Trimethyl(2-phenoxyethoxy)silane. However, studies have shown that Trimethyl(2-phenoxyethoxy)silane is not toxic when used in accordance with standard laboratory practices. It is important to note that Trimethyl(2-phenoxyethoxy)silane should not be ingested or inhaled and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Trimethyl(2-phenoxyethoxy)silane is its ability to improve the adhesion between organic materials and inorganic surfaces. This makes it a valuable tool in the preparation of composite materials, coatings, and adhesives. Trimethyl(2-phenoxyethoxy)silane is also relatively easy to synthesize and is commercially available.
One limitation of Trimethyl(2-phenoxyethoxy)silane is its hydrophobic nature, which can make it difficult to incorporate into aqueous systems. Additionally, Trimethyl(2-phenoxyethoxy)silane can be sensitive to moisture and should be stored in a dry environment.
Direcciones Futuras
There are several future directions for Trimethyl(2-phenoxyethoxy)silane research. One area of interest is the development of new composite materials and coatings using Trimethyl(2-phenoxyethoxy)silane as a coupling agent. Another area of interest is the use of Trimethyl(2-phenoxyethoxy)silane in the preparation of silica-based materials for use in chromatography and other separation techniques. Additionally, further research is needed to fully understand the biochemical and physiological effects of Trimethyl(2-phenoxyethoxy)silane.
Métodos De Síntesis
Trimethyl(2-phenoxyethoxy)silane can be synthesized by reacting 2-phenoxyethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction yields Trimethyl(2-phenoxyethoxy)silane and hydrogen chloride gas. The reaction is typically carried out under an inert atmosphere such as nitrogen or argon.
Aplicaciones Científicas De Investigación
Trimethyl(2-phenoxyethoxy)silane is widely used in scientific research as a coupling agent to improve the adhesion between organic materials and inorganic surfaces. It is commonly used in the preparation of composite materials, coatings, and adhesives. Trimethyl(2-phenoxyethoxy)silane has also been used in the preparation of silica-based materials for use in chromatography and other separation techniques.
Propiedades
Número CAS |
16654-47-0 |
|---|---|
Nombre del producto |
Trimethyl(2-phenoxyethoxy)silane |
Fórmula molecular |
C11H18O2Si |
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
trimethyl(2-phenoxyethoxy)silane |
InChI |
InChI=1S/C11H18O2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
YSPNCPGGCOBEKE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCOC1=CC=CC=C1 |
SMILES canónico |
C[Si](C)(C)OCCOC1=CC=CC=C1 |
Sinónimos |
(2-Phenoxyethoxy)trimethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



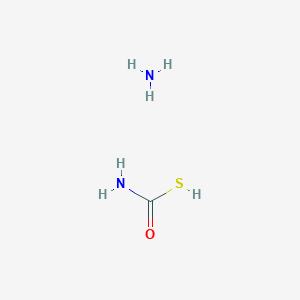
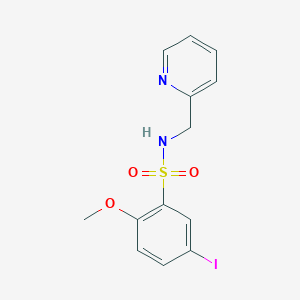

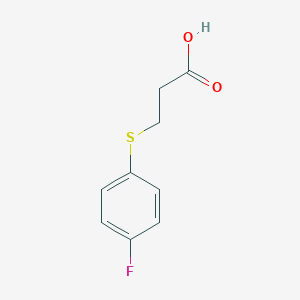

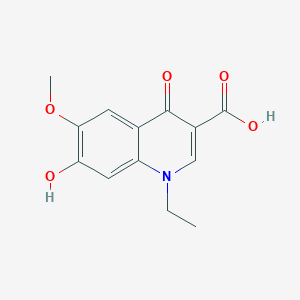

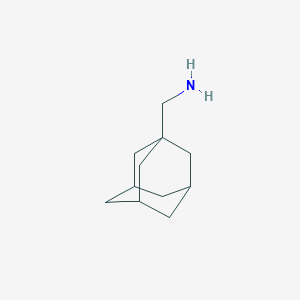
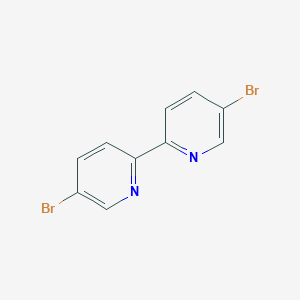
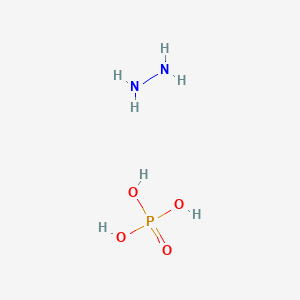
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)

